N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide
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Overview
Description
N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen-nitrogen single bond (N-N)
Scientific Research Applications
N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asCyclooxygenases (COXs) and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammatory responses .
Mode of Action
It is suggested that the compound may interact with its targets (like coxs and 5-lox) and inhibit their activity . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , which is responsible for the production of prostaglandins, thromboxanes, and leukotrienes . By inhibiting COXs and 5-LOX, the compound could potentially disrupt this pathway, leading to reduced inflammation .
Result of Action
Based on its potential anti-inflammatory activity, it could be inferred that the compound may reduce inflammation at the cellular level by decreasing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-isopropylbenzylidene)-4-methoxybenzohydrazide
- N-(benzylidene)-3-cyclohexylpropionic acid hydrazide derivatives
Uniqueness
N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide is unique due to its specific structural features, such as the presence of the isopropyl and methyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)16-10-8-15(9-11-16)12-19-20-18(21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXYOQREVDPBD-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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